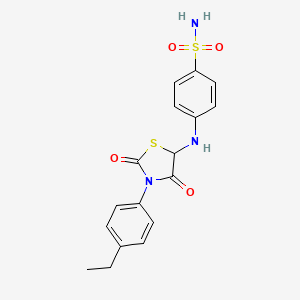

N-(3-chloro-2-methylphenyl)-1-(3,4-difluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

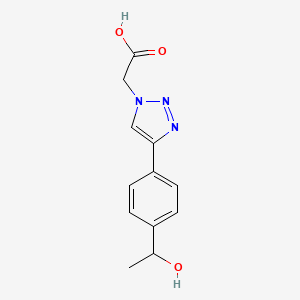

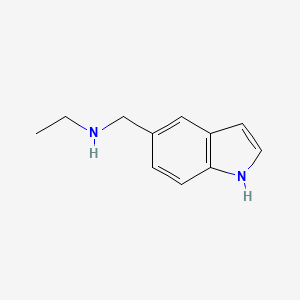

The compound N-(3-chloro-2-methylphenyl)-1-(3,4-difluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide is a chemical entity that appears to be related to a class of compounds known for their potential pharmacological properties. While the specific compound is not directly mentioned in the provided papers, the structural motifs such as the pyridine ring and the carboxamide group are common features in the discussed compounds, which are associated with biological activities such as anticonvulsant and antimicrobial effects.

Synthesis Analysis

The synthesis of related compounds involves the formation of carboxamide linkages and the introduction of various substituents on the pyridine ring. For instance, the synthesis of N-alkyl-4-chloro-2-pyridine carboxamides is achieved through a reaction involving amines and 4-chloropyridine-2-carboxylic acid methyl ester, which in turn is prepared from 2-pyridine-carboxylic acid through chlorination and esterification processes . Similarly, the synthesis of 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide is conducted by reacting 2-chloro-3-amino-4-methylpyridine with 2-chloropyridine-3-carboxylic acid under optimized conditions .

Molecular Structure Analysis

The molecular structure of compounds within this family often exhibits a planar conformation between the phenyl ring, the pyridine ring, and the carboxamide group. In some cases, there is evidence of solid-state rotational disorder, such as the statistical disorder observed in the chlorine atom and the methyl group on the phenyl ring of a related anticonvulsant drug .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds can include the formation of carboxamide bonds and the introduction of various substituents through reactions with amines. For example, the synthesis of 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamides involves the reaction of pyridoxal hydrochloride with N-arylcyanoacetamides, followed by further reactions with aromatic amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of hydrogen bonds involving the nitrogen and oxygen of the carboxamide moiety, as well as the nitrogen of the pyridine moiety, can structurally stabilize these groups and influence the compound's solubility and reactivity . The antimicrobial activity of some compounds in this class suggests that they have significant interactions with biological targets, which can be attributed to their chemical properties .

Scientific Research Applications

Concomitant Polymorphism

A study on a related compound, N(2),N(6)-bis{2-[(Z)-2-hydroxybenzylideneamino]phenyl}pyridine-2,6-dicarboxamide, demonstrated its ability to crystallize in two polymorphic forms, showcasing its potential in catalytic activities and molecular interactions. This research emphasized the role of intermolecular hydrogen bonding in determining polymorph stability and provided insights into the thermodynamic properties affecting such compounds (Özdemir et al., 2012).

Synthetic Applications

Another study highlighted the synthesis of 2,3-disubstituted piperidines from (S)-methylpyroglutamate, indicating the compound's utility in creating complex molecular structures, which could have implications for developing novel pharmaceuticals and materials (Calvez et al., 1998).

Optical and Conductive Properties

Research on optically pure anionic complexes of pyridinecarboxamide ligands has unveiled their intriguing extended structures and the synthesis of radical cation salts with tetrathiafulvalene, shedding light on their potential in electronic and optical applications (Chmel et al., 2011).

Material Science Innovations

Studies on aromatic polyamides and polyimides based on N-phenyl-3,3-bis[4-(p-aminophenoxy)phenyl]phthalimidine and similar compounds have demonstrated their thermal stability, solubility, and potential for creating high-performance materials suitable for various advanced applications, such as electronics and aerospace (Yang & Lin, 1994).

Pharmacological Potential

The synthesis and evaluation of Schiff’s bases and 2-azetidinones have shown significant antidepressant and nootropic activities, suggesting the compound's framework could be valuable in developing new therapeutic agents (Thomas et al., 2016).

properties

IUPAC Name |

N-(3-chloro-2-methylphenyl)-1-[(3,4-difluorophenyl)methyl]-6-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClF2N2O2/c1-12-15(21)3-2-4-18(12)24-20(27)14-6-8-19(26)25(11-14)10-13-5-7-16(22)17(23)9-13/h2-9,11H,10H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWDCJEYPVNYQRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClF2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-2-methylphenyl)-1-(3,4-difluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methoxyphenyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide](/img/no-structure.png)

![3-(3,5-difluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2547638.png)

![methyl 2-(8-(3-chlorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2547642.png)

![5-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2547646.png)

![N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide](/img/structure/B2547654.png)

![(E)-2-Cyano-3-[4-(N-methylanilino)-3-nitrophenyl]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B2547655.png)